2-Methyl-3-[(propan-2-yloxy)methyl]aniline
Overview
Description
2-Methyl-3-[(propan-2-yloxy)methyl]aniline is a chemical compound with the molecular formula C11H17NO . It has a molecular weight of 179.26 g/mol . The compound is liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO/c1-8(2)13-7-10-5-4-6-11(12)9(10)3/h4-6,8H,7,12H2,1-3H3 . The compound has a total of 13 heavy atoms . The canonical SMILES representation is CC1=C(C=CC=C1N)COC©C .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 35.2 Ų . It has a XLogP3-AA value of 2.1 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. The compound has one hydrogen bond donor and two hydrogen bond acceptors . It has three rotatable bonds .Scientific Research Applications
Molecular Interactions in Polar Binary Mixtures
A study conducted by Krishna and Mohan (2012) explored molecular interactions in polar binary mixtures, specifically between N-methyl aniline and alcohols such as propan-1-ol/propan-2-ol. This research utilized various analytical methods like dielectric permittivity and FT-IR spectroscopy to investigate the interactions at different temperatures and frequencies, contributing valuable insights into the behavior of compounds like 2-Methyl-3-[(propan-2-yloxy)methyl]aniline in such mixtures (Krishna & Mohan, 2012).
Synthesis and Characterization of Novel Aniline Derivatives
Saeed et al. (2009) investigated the synthesis and characterization of novel aniline derivatives, including those similar to this compound. Their research involved Michael addition reactions and provided insights into the structural properties of these compounds through spectroscopic data and X-ray diffraction, contributing to the understanding of such molecules in synthetic chemistry applications (Saeed, Hussain, Abbas, & Bolte, 2009).
Dielectric and Thermodynamic Studies in Binary Mixtures
Another study by Krishna, Sastry, and Murthy (2011) focused on dielectric and thermodynamic parameters in binary mixtures of N-methyl aniline with alcohols, including propan-1-ol and propan-2-ol. Their work, using techniques like LF impedance analysis and microwave bench, offers a deeper understanding of the molecular interactions and thermodynamic behavior in such systems, relevant to the study of compounds like this compound (Krishna, Sastry, & Murthy, 2011).
Studies on Chemical Oxidative Copolymerization
Research by Prévost, Petit, and Pla (1999) explored the chemical oxidative copolymerization of aniline with alkoxysulfonated anilines. This study provides insights into the production of water-soluble polyaniline derivatives, which is significant for understanding the reactivity and applications of similar compounds like this compound in polymer science (Prévost, Petit, & Pla, 1999).
Reaction Kinetics and Products in Titan's Atmosphere
Kelly et al. (2019) studied the reactions of dehydroanilinium radical cations, similar in structure to this compound, with propene. This research, using mass spectrometry and computational methods, sheds light on the potential role of such molecules in the molecular weight growth chemistry of Titan's atmosphere, highlighting the astrochemical relevance of these compounds (Kelly, Bright, Blanksby, da Silva, & Trevitt, 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-methyl-3-(propan-2-yloxymethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)13-7-10-5-4-6-11(12)9(10)3/h4-6,8H,7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKDSCWMZCIEGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)COC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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